Octabenzone

Catalog No.
S537939
CAS No.
1843-05-6
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octabenzone

CAS Number

1843-05-6

Product Name

Octabenzone

IUPAC Name

(2-hydroxy-4-octoxyphenyl)-phenylmethanone

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17/h7-9,11-14,16,22H,2-6,10,15H2,1H3

InChI Key

QUAMTGJKVDWJEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Solubility

In water, <0.001 mg/L at 20 °C, pH 6 /OECD Guideline 105 (Water Solubility)/

Synonyms

(2-hydroxy-4-(octyloxy)phenyl)phenylmethanone, benzophenone-12, Chimassorb 81

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Description

The exact mass of the compound Octabenzone is 326.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, <0.001 mg/l at 20 °c, ph 6 /oecd guideline 105 (water solubility)/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Absorption of Ultraviolet Radiation

The primary function of Octabenzone is to absorb UV radiation. Scientific studies have demonstrated its efficacy in absorbing UVB rays, the primary UV radiation responsible for sunburn. This property makes Octabenzone a valuable component of sunscreens, as it helps protect the skin from UV-induced damage [1].

Here are some sources discussing Octabenzone's UV absorption properties:

  • National Institutes of Health: )
  • European Commission:

Investigating Environmental Impact

Due to its widespread use in sunscreens and personal care products, Octabenzone has been detected in various environmental samples, including seawater, coral reefs, and marine organisms. Scientific research is ongoing to determine the potential ecological impact of Octabenzone on these ecosystems [2, 3].

These sources explore the environmental impact of Octabenzone:

  • Journal of Chromatography A:
  • Archives of Environmental Contamination and Toxicology:

Development of New Formulations

Scientists are also exploring methods to improve the efficacy and safety of Octabenzone. Research is being conducted to develop new formulations that enhance UV absorption while minimizing environmental impact [4].

  • International Journal of Pharmaceutics:

Octabenzone, chemically known as 2-Hydroxy-4-(octyloxy)benzophenone, is a member of the benzophenone class and is primarily utilized as an ultraviolet (UV) absorber. Its molecular formula is C21H26O3, with a molecular weight of approximately 326.43 g/mol. This compound appears as light yellow to off-white crystals or powder and is known for its ability to absorb UV radiation, particularly in the range of 240–340 nm, making it effective in protecting various materials from UV-induced degradation .

Octabenzone is characterized by its conjugated aromatic system, which facilitates efficient absorption of UV radiation through electron movement within the molecule. The presence of hydroxyl and octyloxy groups enhances its UV-absorbing properties, contributing to its stability and compatibility with polymers such as polyethylene and polyvinyl chloride .

Octabenzone absorbs UV radiation by exciting electrons within its conjugated system. This energy is then dissipated as heat, protecting the polymer chains within the material from UV-induced damage [].

Typical of benzophenones. Notably, it can participate in:

  • Fries Rearrangement: This involves the acylation of phenols in the presence of a Lewis acid catalyst.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alkyl groups can be oxidized under certain conditions.

These reactions are significant for modifying Octabenzone's properties or for synthesizing derivatives that may have enhanced performance as UV absorbers .

Research indicates that Octabenzone possesses skin sensitization properties, which means it can induce allergic reactions upon skin contact. This aspect raises concerns regarding its use in personal care products, especially sunscreens, where it is widely employed due to its UV absorption capabilities. Studies have shown that Octabenzone can be detected in environmental samples, including marine ecosystems, leading to ongoing investigations into its ecological impact and potential toxicity to aquatic life .

Several methods exist for synthesizing Octabenzone, primarily involving the reaction of n-octyl chloride with 2,4-di-hydroxybenzophenone. Common synthesis routes include:

  • Using Sodium Carbonate: Involves refluxing n-octyl chloride with 2,4-di-hydroxybenzophenone in butanol.
  • Potassium Carbonate Method: Conducted in cyclohexanone at elevated temperatures.
  • Potassium Hydroxide Method: Involves diethylene glycol as a solvent.
  • Sodium Bicarbonate Method: Utilizes 1-methylpyrrolidone under specific conditions.

These methods yield varying degrees of purity and efficiency, with some achieving over 90% yield .

Octabenzone is widely used in various applications due to its excellent UV absorption properties:

  • Personal Care Products: Commonly found in sunscreens and cosmetics to protect skin from UV radiation.
  • Plastics and Polymers: Employed as a stabilizer in materials like polyethylene and polyvinyl chloride to enhance durability against sunlight exposure.
  • Coatings and Sealants: Utilized in formulations for paints and varnishes to prevent degradation from UV light .

Studies on Octabenzone's interactions focus on its environmental impact and biological activity. It has been detected in marine environments, raising concerns about its effects on aquatic organisms. Research is ongoing to evaluate the potential for bioaccumulation and toxicity in marine ecosystems . Additionally, studies highlight its role in skin sensitization, necessitating further exploration into safer alternatives or formulations that mitigate adverse effects while retaining efficacy.

Octabenzone shares structural similarities with other benzophenones but exhibits unique properties that distinguish it from these compounds. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
OxybenzoneC14H12O3Commonly used sunscreen agent; lower molecular weight; more skin sensitizing effects .
BenzophenoneC13H10OBasic structure for many derivatives; less effective as a UV absorber compared to Octabenzone .
2-Hydroxy-4-methoxybenzophenoneC15H14O3Similar UV absorption properties but different substituents affecting solubility and efficacy .

Octabenzone's unique octyloxy group enhances its solubility in various organic solvents and improves compatibility with polymers compared to other benzophenones. Its superior stability under UV exposure makes it particularly valuable in industrial applications where long-term protection is required .

The synthesis of octabenzone (2-hydroxy-4-octyloxybenzophenone) has evolved significantly since its initial development for ultraviolet radiation protection applications. Early synthetic approaches were based on the alkylation of 2,4-dihydroxybenzophenone with various octyl-containing reagents [1] [2].

The classical method involved the reaction of 2,4-dihydroxybenzophenone with n-octyl chloride in the presence of sodium carbonate, triethylamine, and potassium iodide as catalysts. This reaction was typically conducted in refluxing butanol for approximately 15 hours, yielding octabenzone with a 90% conversion rate [1]. Alternative historical approaches utilized 1-bromo-octane as the alkylating agent, employing potassium carbonate in acetone at elevated temperatures. While this method demonstrated feasibility, it produced lower yields of approximately 66% [3].

An early variation involved the use of potassium hydroxide and antimony triiodide in diethylene glycol at 150°C for 1 hour, achieving a remarkably high yield of 93% [1]. However, this method faced challenges related to the handling of toxic antimony compounds and the requirement for specialized equipment to manage the high-temperature conditions.

The historical development also explored the use of sodium bicarbonate and potassium iodide in 1-methylpyrrolidone at 150°C for 2 hours, achieving an impressive 96% yield [1]. This approach represented an advancement in terms of reaction efficiency, though it still required harsh conditions and specialized solvents that posed environmental and cost considerations.

Modern Catalytic Approaches

Alkylation Reaction Mechanisms

Contemporary synthesis of octabenzone employs sophisticated catalytic systems that enhance selectivity and reduce environmental impact. The modern understanding of alkylation mechanisms reveals a nucleophilic substitution pathway where the phenoxide anion attacks the electrophilic carbon of the alkyl halide [2] [4].

The mechanism proceeds through the formation of a phenoxide intermediate when 2,4-dihydroxybenzophenone is deprotonated by base. The selective alkylation occurs predominantly at the 4-position due to both electronic and steric factors. The 2-position hydroxyl group forms intramolecular hydrogen bonding, which stabilizes the phenoxide anion and directs the alkylation regioselectivity [4].

Recent mechanistic studies have identified the importance of phase transfer catalysts in facilitating the reaction between the aqueous phenoxide anion and the organic alkyl halide. Tetrabutylammonium bromide has emerged as an effective phase transfer catalyst, enabling reactions to proceed under milder conditions with improved yields [4].

The use of anion exchange resins represents a significant advancement in catalytic methodology. These solid-phase catalysts can be easily recovered and recycled, providing both economic and environmental benefits. The D201 and D201FC anion exchange resins have demonstrated exceptional performance, achieving purities exceeding 99% with reaction times reduced to 4-7 hours [4].

Solvent Systems and Reaction Optimization

Modern solvent selection for octabenzone synthesis prioritizes both reaction efficiency and environmental sustainability. Polar aprotic solvents such as N,N-dimethylformamide and acetone have shown superior performance compared to traditional alcoholic solvents [4].

The optimization of reaction conditions has revealed that temperature control is critical for achieving high selectivity. Reactions conducted at 98-120°C provide optimal balance between reaction rate and product purity [1]. The introduction of polyethylene glycol-600 (PEG-600) as an additive has demonstrated remarkable improvements in reaction efficiency, achieving 99.1% purity with 95.3% yield [1].

Cyclohexanone has emerged as an effective solvent for carbonate-mediated alkylation reactions, operating at 145°C for 5 hours with 66% yield [1]. This approach offers advantages in terms of reduced toxicity compared to halogenated solvents.

The development of microwave-assisted synthesis has revolutionized reaction kinetics, reducing reaction times from hours to minutes. Microwave heating enables rapid and uniform temperature distribution, leading to enhanced reaction rates and improved product selectivity [5].

Byproduct Formation and Purification Strategies

The formation of byproducts in octabenzone synthesis is primarily attributed to competing alkylation reactions and oxidative degradation pathways [6]. The major byproducts include 2-hydroxy-3-octyloxybenzophenone (positional isomer), dialkylated products, and phenolic degradation compounds.

Analytical characterization using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has identified specific byproduct structures and their formation mechanisms [6]. The retro-aldol condensation of intermediate compounds can lead to the formation of 2-ethylhexyl cyanoacetate and related derivatives, particularly under basic conditions.

Purification strategies have evolved to incorporate multiple separation techniques. Initial crude product purification typically involves extraction with organic solvents followed by washing with dilute hydrochloric acid to remove basic impurities [4]. The subsequent neutralization and re-extraction steps enable the isolation of octabenzone with high purity.

Crystallization techniques using methanol and diethyl ether systems have proven effective for final purification. The controlled addition of concentrated hydrochloric acid followed by diethyl ether precipitation enables the formation of pure crystalline product [4]. Column chromatography, while effective, has been largely replaced by more efficient crystallization methods for industrial applications.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in octabenzone synthesis has focused on reducing environmental impact while maintaining economic viability [5] [7]. The replacement of toxic alkylating agents such as dimethyl sulfate with dialkyl carbonates represents a significant advancement in sustainability [2].

Dialkyl carbonates offer several advantages as alkylating agents: they are less toxic, produce carbon dioxide and alcohol as byproducts instead of inorganic salts, and can be derived from renewable sources [2]. The reaction of 2,4-dihydroxybenzophenone with dioctyl carbonate in the presence of suitable catalysts proceeds at temperatures between 120-220°C and pressures ranging from 2-60 atmospheres.

Solvent-free synthesis approaches have been investigated using solid-phase catalysts and mechanochemical activation [5]. These methods eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation.

The utilization of renewable feedstocks for octyl chain incorporation has gained attention. Bio-derived octanol from plant oils can be converted to suitable alkylating agents, providing a sustainable alternative to petroleum-derived starting materials [5].

Water has emerged as an environmentally benign solvent for certain synthetic steps, particularly in extraction and purification processes [8]. The development of aqueous-organic biphasic systems enables efficient product separation while minimizing organic solvent consumption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder
Colorless solid; [Hawley] Light yellow solid; [MSDSonline]

Color/Form

Crystals
Pale, cream-to-white powder with friable /easily crumbled/ lump
Colorless crystals
Light yellow powde

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.18819469 g/mol

Monoisotopic Mass

326.18819469 g/mol

Boiling Point

>300 °C decomposes

Heavy Atom Count

24

Density

1160 kg/cu m at 20 °C

LogP

log Kow = 6.96 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

45-46 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73P3618V2E

GHS Hazard Statements

Aggregated GHS information provided by 932 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 85 of 932 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 847 of 932 companies with hazard statement code(s):;
H317 (89.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (39.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (39.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Hydroxy-4-(octyloxy)benzophenone (also called benzophenone-12) is a colorless crystalline solid or pale, white or cream powder. It is slightly soluble in water. USE: 2-Hydroxy-4-(octyloxy)benzophenone is an important commercial chemical added to plastics to prevent damage by sunlight. It is also added to inks, glues, wax, sealants, and coatings. It is present in some types of food packaging and scented candles. EXPOSURE: Workers that use or produce 2-hydroxy-4-(octyloxy)benzophenone may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by ingesting food packaged in plastics containing 2-hydroxy-4-(octyloxy)benzophenone) or skin contact with consumer products containing this compound. People may breathe in vapors when burning scented air-freshening candles. If 2-hydroxy-4-(octyloxy)benzophenone is released to air, it will be broken down by reaction with other chemicals and some may be in or on particles that eventually fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles. It is not expect to move through soil. 2-Hydroxy-4-(octyloxy)benzophenone is not expected to move into air from wet soils or water surfaces. 2-Hydroxy-4-(octyloxy)benzophenone is not broken by microorganisms and is expected to build up in tissues of aquatic organisms. RISK: Studies on human health effects following exposure to 2-Hydroxy-4-(octyloxy)benzophenone were not located. Allergic skin reactions occurred in laboratory animals following direct skin contact. Kidney damage and decreased body weight occurred in laboratory animals fed moderate-to-very high doses of 2-hydroxy-4-(octyloxy)benzophenone over time. No changes in fertility or the number of birth defects or abortions were seen in laboratory rats fed low doses of 2-hydroxy-4-(octyloxy)benzophenone for 4 generations. The potential for 2-hydroxy-4-(octyloxy)benzophenone to cause cancer has not been examined in laboratory animals. The potential for 2-hydroxy-4-(octyloxy)benzophenone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.38X10-8 mm Hg at 20 °C (measured by transpiration method)

Pictograms

Irritant

Irritant

Other CAS

1843-05-6
15843-91-1

Absorption Distribution and Excretion

18 male albino rats (3 groups of six rats each) were fed with a control diet and one containing 12500 or 50000 ppm of unlabelled product for a period over 35 days. /Test chemical/ is weakly absorbed after oral administration. Up to 90% were recovered unchanged from the feces. 10% were excreted as a glucuronide conjugate in the urine. The total recovery of 100% of the test article indicates that the product is not accumulated in the body.

Metabolism Metabolites

18 male albino rats (3 groups of six rats each) were fed with a control diet and one containing 12500 or 50000 ppm of unlabelled product for a period over 35 days. ... 10% were excreted as a glucuronide conjugate in the urine.

Wikipedia

Octabenzone

Use Classification

Fragrance Ingredients
Plastics -> Light stabilisers
Plastics -> Other functions -> Other stabiliser
Cosmetics -> Uv absorber
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS

Methods of Manufacturing

Preparation: Armitage et al, United States of America patent 3098842 (1963 to du Pont).
REACTION OF 2,4-DIHYDROXYBENZOPHENONE WITH N-OCTYL BROMIDE OR N-OCTYL CHLORIDE

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Custom Compounding of Purchased Resins
Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: ACTIVE

Analytic Laboratory Methods

Migration of photostabilizers from plastics was studied in model elution expt where the plastics were placed at different temp (20 and 45 deg) in different solvents, e.g. H2O, acetic acid, alc, sunflower oil, heptane, and the amt of photostabilizer eluted was determined by spectrophotometry and by gas chromatography. The elution of 2-hydroxy-4-n-octyloxybenzophenone depended on the type of plastic. Elution was low in polystyrene and high in polyolefins, eg polyethylene. Food contamination from these plastic additives is discussed.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Sunscreen compounds with added benefit of skin cancer prevention have both public and commercial interests. ... Earlier study using the Epstein-Barr virus early antigen in vitro assay reported on skin cancer chemoprevention potential of benzophenone sunscreens. We now report the in vivo antitumor activity of two of the benzophenone sunscreens which tested positively in the in vitro assay, octabenzone (UV-1) and dioxybenzone (UV-2), in the two-stage mouse skin carcinogenesis model using (+/-)-(E)-4-methyl-2-[-(E)-hydroxyamino]-5-nitro-6-methoxy-3-hexanamide (NOR-1) as inducer and 12-O-tetradecanoyl-phorbol-13-acetate (TPA) as promoter. Pathogen-free, female hairless mice of HOS:HR-1 strain, 15 animals per control and test groups, were used. Skin tumors were induced by a single dose of NOR-1 (390 nmol in 100 uL of acetone). One week later, TPA (1.7 nmol in 100 uL of acetone) was applied to skin twice weekly for 20 weeks as tumor promoter. The test compounds UV-I or UV-2 were administered at 0.0025% to mice through drinking water ad libitum, starting one week prior to and stopping one week after tumor initiation. All animals were examined weekly for the development of skin papillomas. In both UV-1- and UV-2-treated mice, a two-week delay in tumor appearance, and significant inhibition (p<0.001) of tumor incidence (50% and 60%, respectively) and tumor burden (papilloma inhibition/mouse, 50% and 70%, respectively) were observed when compared to the positive control group. UV-2 (dihydroxy derivative) was a more potent inhibitor of skin tumor than UV-1 (monohydroxy derivative), which followed their antioxidant activity ranking. The results affirm the skin cancer chemoprevention potential of orally-ingested benzophenone sunscreens in mice and warrant studies in humans to validate synergistic protection achievable by complementation of oral and topical sunscreen.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Rao GS, Tokuda H, Ichiishi E, Takasaki M, Iida A, Suzuki N, Konoshima T, Kapadia GJ. Oral chemoprevention of skin cancer in mice by benzophenone sunscreens dioxybenzone and octabenzone in drinking water. Anticancer Res. 2013 Jun;33(6):2535-40. PubMed PMID: 23749905.

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